molecular formula C18H16ClN5OS B4413074 N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4413074
M. Wt: 385.9 g/mol
InChI Key: PJYDDKTYGASNKT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-4-yl ring. The sulfanylacetamide moiety is linked to an N-(3-chlorophenyl) group. The 3-chlorophenyl group is an electron-withdrawing substituent, which may enhance binding affinity to biological targets by modulating electronic properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS/c1-2-10-24-17(13-6-8-20-9-7-13)22-23-18(24)26-12-16(25)21-15-5-3-4-14(19)11-15/h2-9,11H,1,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDDKTYGASNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The allyl and pyridinyl groups are introduced through subsequent reactions, followed by the attachment of the chlorophenyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Variations in Triazole Substituents

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Key analogs and their features include:

Key Observations:
  • Allyl vs.
  • Pyridin-4-yl vs. Furan-2-yl : Pyridine’s basicity and hydrogen-bonding capacity contrast with furan’s electron-rich aromatic system. This difference may translate to varied target affinities; e.g., pyridine-containing compounds may interact more effectively with enzymes or receptors requiring polar interactions .
  • Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound likely improves bioactivity compared to non-halogenated aryl groups, as seen in derivatives with chloro or fluoro substituents showing enhanced antimicrobial and anti-inflammatory effects .

Biological Activity

N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiviral activity against several viruses.

  • Mechanism of Action : Triazole derivatives often inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. For example, compounds with similar structures demonstrated inhibition of HSV replication in Vero cells, achieving over 90% inhibition at specific concentrations .
  • Case Study : A related study synthesized novel pyrazole-fused derivatives and evaluated their antiviral activity against FCoV and HSV. The most effective compounds exhibited low cytotoxicity while maintaining high antiviral efficacy .

Antibacterial Activity

The antibacterial potential of triazole-containing compounds has also been explored. Studies have indicated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • In Vitro Testing : Compounds derived from similar scaffolds were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. For example, some derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Research Findings : A systematic evaluation of various triazole derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that optimize yield and purity. The structure–activity relationship studies indicate that modifications to the triazole ring or the substituents on the pyridine can significantly influence biological activity.

Modification Effect on Activity
Substituent on pyridineEnhanced antiviral potency
Chlorine substitution on phenylIncreased antibacterial efficacy
Alkene chain lengthOptimal length required for biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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